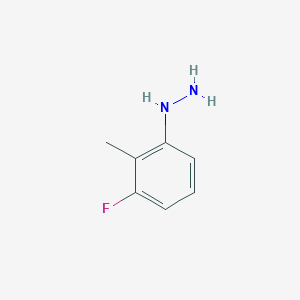
(3-Fluoro-2-methylphenyl)hydrazine
Descripción general
Descripción
(3-Fluoro-2-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
One of the primary applications of (3-Fluoro-2-methylphenyl)hydrazine is as a building block in organic synthesis. It serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in developing novel compounds with specific biological activities .
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its hydrazine group can modify proteins and enzymes through covalent bonding, which is critical for understanding its role in drug design. This property makes it a valuable candidate for developing anti-cancer and anti-inflammatory agents.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed promising anticancer activity against various cancer cell lines. The compounds exhibited IC50 values indicating potent inhibitory effects on cell proliferation, suggesting their potential as therapeutic agents in oncology.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 12 | MCF-7 (breast cancer) |
| Derivative B | 15 | HeLa (cervical cancer) |
| Derivative C | 10 | A549 (lung cancer) |
This table summarizes the anticancer activity of selected derivatives, highlighting their effectiveness against different cancer cell lines.
Biochemical Research
In biochemical research, this compound is explored for its interactions with biological macromolecules. Its ability to modify proteins can lead to insights into enzyme mechanisms and the development of inhibitors that target specific pathways involved in diseases such as cancer and inflammation .
Agrochemical Applications
The compound also finds applications in the agrochemical industry, where it is used to synthesize various pesticides and herbicides. Its reactivity allows for the formation of compounds that can effectively target pests while minimizing environmental impact .
Propiedades
Número CAS |
396075-80-2 |
|---|---|
Fórmula molecular |
C7H9FN2 |
Peso molecular |
140.16 g/mol |
Nombre IUPAC |
(3-fluoro-2-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H9FN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3 |
Clave InChI |
OJVHMRFZNJHDNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1F)NN |
SMILES canónico |
CC1=C(C=CC=C1F)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













